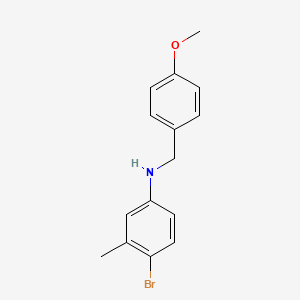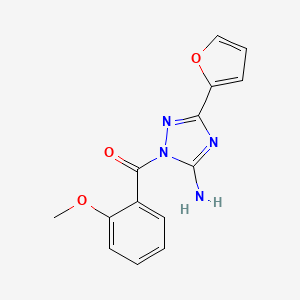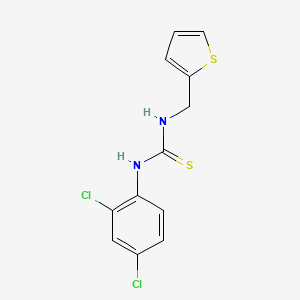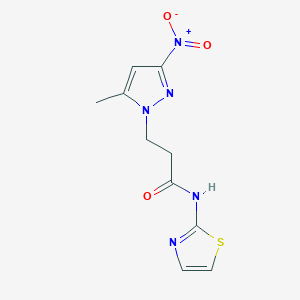
(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, also known as BAM, is a chemical compound with potential therapeutic applications. BAM is classified as an arylalkylamine and belongs to the phenethylamine family. The compound was first synthesized in 2011 and has since been the subject of extensive research due to its unique properties.
Mechanism of Action
The exact mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is not fully understood. However, it is believed to act on several molecular targets, including serotonin, dopamine, and norepinephrine receptors. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to modulate the activity of these receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects
(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has also been shown to exhibit antidepressant-like effects in animal models of depression. Additionally, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is its broad range of pharmacological activities. The compound has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects, making it a potentially useful therapeutic agent for a range of conditions. Additionally, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been shown to be well-tolerated in animal models, with few reported side effects.
However, one of the limitations of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its potential therapeutic applications.
Future Directions
There are several potential future directions for research on (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine. One area of interest is the potential use of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its effects on molecular targets such as serotonin, dopamine, and norepinephrine receptors. Finally, future studies could investigate the potential use of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine in combination with other therapeutic agents to enhance its pharmacological effects.
Conclusion
In conclusion, (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, or (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine, is a chemical compound with potential therapeutic applications. The compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. While further research is needed to fully understand the mechanism of action of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine and its potential therapeutic applications, the compound shows promise as a potentially useful therapeutic agent.
Synthesis Methods
The synthesis of (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine involves the reaction of 4-bromo-3-methylphenylamine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography to obtain pure (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine.
Scientific Research Applications
(4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. (4-bromo-3-methylphenyl)(4-methoxybenzyl)amine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-9-13(5-8-15(11)16)17-10-12-3-6-14(18-2)7-4-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGYYBDIMNSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)


![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)



![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)